6,10-Dimethylundec-3-en-2-one

Descripción

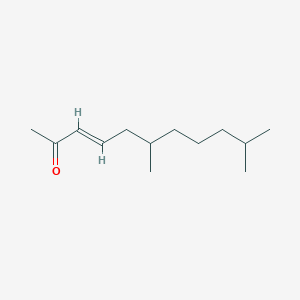

6,10-Dimethylundec-3-en-2-one (CAS: 72962-76-6) is a branched-chain unsaturated ketone with the molecular formula C₁₃H₂₄O and a molecular weight of 196.33 g/mol . Structurally, it features a ketone group at position 2, a double bond at position 3, and methyl substituents at positions 6 and 10 (Figure 1).

Propiedades

Número CAS |

72962-76-6 |

|---|---|

Fórmula molecular |

C13H24O |

Peso molecular |

196.33 g/mol |

Nombre IUPAC |

(E)-6,10-dimethylundec-3-en-2-one |

InChI |

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3/b10-6+ |

Clave InChI |

HOXDFZBDPOCFGM-UXBLZVDNSA-N |

SMILES isomérico |

CC(C)CCCC(C)C/C=C/C(=O)C |

SMILES canónico |

CC(C)CCCC(C)CC=CC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 6,10-Dimethylundec-3-en-2-one involves the catalytic hydrogenation of the adduct of citral diethyl acetal with 2-methoxy-propene. This process is carried out over skeletal nickel in ethanol at 50°C and a hydrogen pressure of 50–80 atm. The intermediate product, 4-ethoxy-6,10-dimethyl-undecan-2-ol, is then converted to this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6,10-Dimethylundec-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Halogens or halogenating agents can be used for electrophilic addition reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

6,10-Dimethylundec-3-en-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mecanismo De Acción

The mechanism of action of 6,10-Dimethylundec-3-en-2-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the double bond and methyl groups contribute to its reactivity and interaction with enzymes and receptors.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Isomers

| Compound Name | CAS Number | Double Bond Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6,10-Dimethylundec-3-en-2-one | 72962-76-6 | 3 | C₁₃H₂₄O | 196.33 |

| (E)-6,10-Dimethylundec-5-en-2-one | 689-66-7 | 5 (E-configuration) | C₁₃H₂₄O | 196.33 |

| 6,10-Dimethylundec-9-en-2-one | 4433-36-7 | 9 | C₁₃H₂₄O | 196.33 |

Substituted Derivatives

Functional group modifications influence solubility, stability, and biological activity:

Table 2: Substituted Derivatives and Key Features

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Hydroxy-6,10-dimethylundec-9-en-2-one | 55627-35-5 | -OH at C6 | C₁₃H₂₄O₂ | 212.33 |

| 4-Hydroxy-3,6,10-trimethyl-9-undecen-2-one | 68141-16-2 | -OH at C4, -CH₃ at C3 | C₁₄H₂₆O₂ | 226.36 |

Research Findings and Implications

- Double Bond Position and Reactivity : The 3-en isomer’s internal double bond increases steric hindrance, slowing nucleophilic attacks compared to the 5-en and 9-en isomers .

- Hydroxylation Effects : Hydroxylated derivatives exhibit higher boiling points and solubility in polar solvents, making them preferable in drug delivery systems .

- Safety Profiles: (E)-6,10-Dimethylundec-5-en-2-one requires stringent handling due to inhalation risks, as noted in its safety data sheet .

Actividad Biológica

6,10-Dimethylundec-3-en-2-one, also known as DMUD, is an organic compound with a notable biological profile. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: CHO

Functional Groups: Ketone and alkene

Structural Characteristics: The compound features a long carbon chain with a ketone functional group at the second position and a double bond between the third and fourth carbon atoms. This configuration contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. Its presence in certain Streptomyces species suggests a role in natural defense mechanisms against microbial threats. Notably, studies have shown that DMUD can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-inflammatory Effects

Preliminary studies suggest that DMUD may possess anti-inflammatory properties . The compound's ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in conditions characterized by chronic inflammation. However, further research is needed to elucidate the specific mechanisms through which DMUD exerts these effects .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets . The ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the presence of double bonds and methyl groups enhances its reactivity, allowing it to interact effectively with enzymes and receptors involved in biological processes .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of DMUD against several strains of bacteria and fungi. The results indicated that DMUD exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. The following table summarizes the findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

This study underscores the potential of DMUD as a natural antimicrobial agent .

Anti-inflammatory Mechanism Exploration

In another investigation focusing on anti-inflammatory effects, DMUD was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The results demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 30% at a concentration of 100 µg/mL. These findings suggest that DMUD may modulate inflammatory responses, warranting further exploration into its therapeutic potential .

Applications

The biological activities of this compound open avenues for various applications:

- Pharmaceuticals: Potential development of antimicrobial and anti-inflammatory drugs.

- Agriculture: Use as a natural pesticide or fungicide.

- Cosmetics: Incorporation into formulations for its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.